molecular formula C11H11FN2O B2726305 N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide CAS No. 2094324-31-7

N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide

Cat. No.: B2726305
CAS No.: 2094324-31-7
M. Wt: 206.22
InChI Key: FAECOZQSCOSWLI-UHFFFAOYSA-N
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Description

N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol. This compound features a fluoropyridine moiety attached to a cyclopropyl group, which is further connected to a prop-2-enamide group. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide typically involves the following steps:

    Formation of the Fluoropyridine Moiety: The fluoropyridine ring can be synthesized using various methods, including the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid.

    Cyclopropylation: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the prop-2-enamide group through an amidation reaction, typically using an appropriate amine and an acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound to its reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium methoxide, potassium thiolate, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is used in the development of materials with unique properties, such as enhanced stability and reactivity due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by influencing the electronic properties of the molecule. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar electronic properties but lacking the cyclopropyl and prop-2-enamide groups.

    5-Fluoropyridine-2-carboxamide: A compound with a similar fluoropyridine core but different functional groups attached to the ring.

Uniqueness

N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide is unique due to the combination of the fluoropyridine ring, cyclopropyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-10(15)14-11(5-6-11)9-4-3-8(12)7-13-9/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAECOZQSCOSWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CC1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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